3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine
Overview
Description
Preparation Methods
The synthesis of 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine typically involves the reaction of 4-chloro-3,5-dimethylphenol with piperidine in the presence of a suitable base and solvent . The reaction conditions often include heating and stirring to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in studies involving cellular processes and protein interactions.
Medicine: Research involving this compound includes its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine involves its interaction with specific molecular targets within cells. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular pathways and processes, which are studied to understand the compound’s effects .
Comparison with Similar Compounds
Similar compounds to 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine include:
4-Chloro-3,5-dimethylphenol: This compound shares a similar structure but lacks the piperidine moiety.
4-Chloro-3,5-dimethylphenoxyacetic acid: Another structurally related compound with different functional groups.
4-Chloro-3,5-dimethylphenoxyethylamine: Similar in structure but with an ethylamine group instead of piperidine.
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound in research and industrial contexts .
Properties
IUPAC Name |
3-[(4-chloro-3,5-dimethylphenoxy)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-10-6-13(7-11(2)14(10)15)17-9-12-4-3-5-16-8-12/h6-7,12,16H,3-5,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVFPTSVZDUJOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401228184 | |
Record name | 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401228184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946787-39-9 | |
Record name | 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946787-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401228184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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